3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA
Description
3-Acetyl-1-[2-(sec-butyl)phenyl]thiourea is a thiourea derivative characterized by a sec-butyl substituent at the ortho position of the phenyl ring and an acetyl group attached to the thiourea backbone. Thiourea derivatives are widely studied for their structural diversity and biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The presence of the sec-butyl group introduces steric bulkiness and lipophilicity, which may influence solubility, molecular packing in crystals, and interactions with biological targets.
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36g/mol |
IUPAC Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
WWXSSFFZSQPJFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N’-(2-sec-butylphenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
In industrial settings, the synthesis of N-acetyl-N’-(2-sec-butylphenyl)thiourea may involve the use of stable and readily available N,N’-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . This method allows for the preparation of thiocarbonyl compounds with good chemical selectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Crystallographic and Stability Insights
- Crystal Packing : Cyclobutyl thioureas form stable crystals due to van der Waals interactions from bulky substituents . The sec-butyl group in the target compound may disrupt dense packing, reducing crystallinity.
- Validation : Modern tools like SHELXL ensure accurate structural determination, critical for comparing thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
